3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile
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Overview
Description
3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure that includes a fluoropyrimidine moiety, a piperazine ring, and a benzonitrile group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form the piperazine derivative. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential inhibitors of specific enzymes or receptors involved in various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound finds applications in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 2-(5-Fluoropyrimidin-2-yl)benzonitrile
- 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile
Uniqueness
What sets 3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile apart from similar compounds is its unique combination of functional groups. The presence of the piperazine ring and the benzonitrile group provides additional sites for chemical modification, enhancing its versatility for various applications. Additionally, its fluoropyrimidine moiety contributes to its stability and reactivity, making it a valuable compound for scientific research.
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c17-13-8-19-16(20-9-13)22-5-4-21(10-14(22)23)15(24)12-3-1-2-11(6-12)7-18/h1-3,6,8-9H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACPKZVKFLWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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